![molecular formula C32H25N2+ B14203923 9-[4-(Diphenylamino)phenyl]-10-methylacridin-10-ium CAS No. 828934-36-7](/img/structure/B14203923.png)
9-[4-(Diphenylamino)phenyl]-10-methylacridin-10-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-[4-(Diphenylamino)phenyl]-10-methylacridin-10-ium is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diphenylamino group attached to a phenyl ring, which is further connected to a methylacridin-10-ium core. The presence of these functional groups imparts distinctive electronic and photophysical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-[4-(Diphenylamino)phenyl]-10-methylacridin-10-ium typically involves a series of organic reactions. One common method includes the reaction of diphenylamine with 4-bromobenzonitrile in the presence of palladium catalysts and strong coupling agents like sodium tert-butoxide and toluene . The resulting intermediate is then subjected to further reactions to introduce the acridin-10-ium moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as sublimation are employed to obtain ultra-pure grade chemicals . The use of high-purity reagents and controlled reaction environments is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
9-[4-(Diphenylamino)phenyl]-10-methylacridin-10-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and acridin-10-ium moieties.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, sodium tert-butoxide, and various organic solvents like toluene and ether . Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
9-[4-(Diphenylamino)phenyl]-10-methylacridin-10-ium has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 9-[4-(Diphenylamino)phenyl]-10-methylacridin-10-ium involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, potentially inhibiting or activating specific pathways. For example, it has been shown to exhibit binding affinity to certain proteins, influencing their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2,6-bis[4-(Diphenylamino)phenyl]-9,10-Anthracenedione: This compound shares similar structural features and is used as a red dopant material in optoelectronic applications.
4-(Diphenylamino)benzaldehyde: Another related compound with applications in organic synthesis and material science.
Uniqueness
9-[4-(Diphenylamino)phenyl]-10-methylacridin-10-ium stands out due to its unique combination of functional groups, which impart distinctive electronic and photophysical properties. These properties make it particularly valuable in applications requiring high fluorescence and stability.
Propiedades
Número CAS |
828934-36-7 |
|---|---|
Fórmula molecular |
C32H25N2+ |
Peso molecular |
437.6 g/mol |
Nombre IUPAC |
4-(10-methylacridin-10-ium-9-yl)-N,N-diphenylaniline |
InChI |
InChI=1S/C32H25N2/c1-33-30-18-10-8-16-28(30)32(29-17-9-11-19-31(29)33)24-20-22-27(23-21-24)34(25-12-4-2-5-13-25)26-14-6-3-7-15-26/h2-23H,1H3/q+1 |
Clave InChI |
GNAYTIKJMIHGRM-UHFFFAOYSA-N |
SMILES canónico |
C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


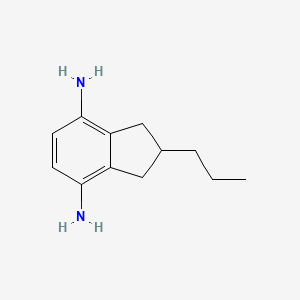
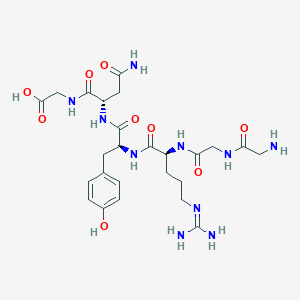

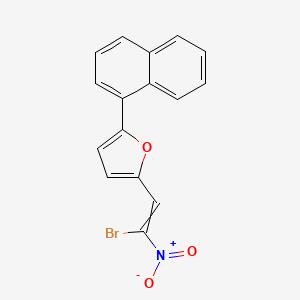
![Silane, (1,1-dimethylethyl)dimethyl[4-(phenylethynyl)phenoxy]-](/img/structure/B14203881.png)
![n-[4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl]-n'-(4-ethylphenyl)urea](/img/structure/B14203886.png)
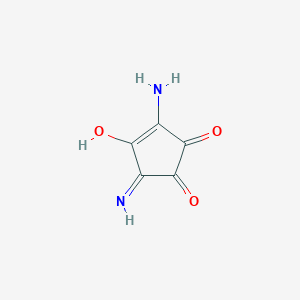
![2-[10-(Phenylsulfanyl)hexadeca-7,9-dien-7-YL]pyridine](/img/structure/B14203909.png)
![3-{[3-(Triethoxysilyl)propyl]amino}propane-1,2-diol](/img/structure/B14203914.png)

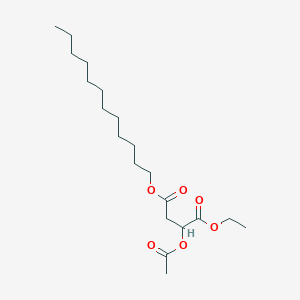
![2-Pyrrolidinemethanol, 1-[(4-methylphenyl)sulfonyl]-5-phenyl-, (2S,5S)-](/img/structure/B14203945.png)
![Ethyl 2-[(1,3-benzothiazol-2-yl)sulfanyl]tetradecanoate](/img/structure/B14203949.png)
![Benzoic acid, 4-[2-[(2,2-diethoxyethyl)thio]ethyl]-, methyl ester](/img/structure/B14203955.png)
